molecular formula C8H17IO3 B12530344 Acetic acid;1-iodohexan-2-ol CAS No. 699021-29-9

Acetic acid;1-iodohexan-2-ol

Cat. No.: B12530344
CAS No.: 699021-29-9
M. Wt: 288.12 g/mol
InChI Key: JLKNEQFIGCVVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;1-iodohexan-2-ol is a chemical compound with the molecular formula C8H15IO3. This compound is a derivative of acetic acid and contains an iodine atom attached to a hexanol chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-iodohexan-2-ol typically involves the iodination of hexanol followed by esterification with acetic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step may require an acid catalyst such as sulfuric acid to promote the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-iodohexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;1-iodohexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;1-iodohexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hexanol chain and acetic acid moiety contribute to the compound’s overall chemical properties, affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;1-bromohexan-2-ol: Similar structure but with a bromine atom instead of iodine.

    Acetic acid;1-chlorohexan-2-ol: Contains a chlorine atom in place of iodine.

    Hexanoic acid;1-iodohexan-2-ol: Similar structure but with a hexanoic acid moiety.

Uniqueness

Acetic acid;1-iodohexan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. The iodine atom’s larger size and higher electronegativity compared to bromine or chlorine make this compound particularly useful in specific synthetic applications and research studies.

Biological Activity

Acetic acid and its derivatives have been widely studied for their biological activities, particularly in antimicrobial and therapeutic applications. The compound Acetic acid; 1-iodohexan-2-ol combines the properties of acetic acid with those of 1-iodohexan-2-ol, a compound known for its potential in various chemical reactions and biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Acetic Acid (CH₃COOH) :

  • A simple carboxylic acid commonly used in food preservation and as a solvent.
  • Exhibits antibacterial properties against a range of pathogens.

1-Iodohexan-2-ol (C₇H₁₅IO) :

  • An alkyl iodide that can participate in nucleophilic substitutions and is used in organic synthesis.
  • Known for its role in synthesizing various bioactive compounds.

Antimicrobial Properties

Acetic acid has long been recognized for its effectiveness as a topical antimicrobial agent. Recent studies have reinforced its utility in treating infections, particularly in burn wounds:

  • Efficacy Against Pathogens : Acetic acid has demonstrated significant activity against gram-negative bacteria such as Pseudomonas aeruginosa, which is often implicated in burn wound infections . A study aimed at evaluating the efficacy of 0.5% and 2% acetic acid formulations found that these concentrations effectively reduced bacterial load in colonized burn wounds over three days of application.
ConcentrationBacterial Load Reduction (%)Patient Tolerance (VAS Score)
0.5%753.5
2%854.0

Therapeutic Applications

The combination of acetic acid with compounds like 1-iodohexan-2-ol may enhance therapeutic applications due to the unique properties imparted by the iodinated alcohol:

Study on Acetic Acid Efficacy

A double-blind randomized controlled trial investigated the effects of acetic acid on burn wound infections. Patients were treated with either a 0.5% or a 2% acetic acid solution. Results indicated:

  • Primary Outcome : Significant reduction in bacterial load was observed with both concentrations.

Synthesis and Biological Evaluation

Research involving the synthesis of derivatives from 1-iodohexan-2-ol demonstrated successful transformations leading to compounds with notable biological activities, including antibacterial and anti-inflammatory effects .

Properties

CAS No.

699021-29-9

Molecular Formula

C8H17IO3

Molecular Weight

288.12 g/mol

IUPAC Name

acetic acid;1-iodohexan-2-ol

InChI

InChI=1S/C6H13IO.C2H4O2/c1-2-3-4-6(8)5-7;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

JLKNEQFIGCVVDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CI)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.